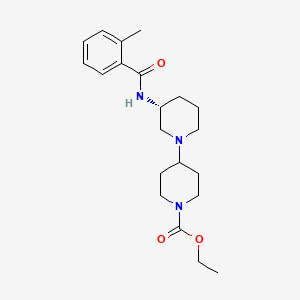

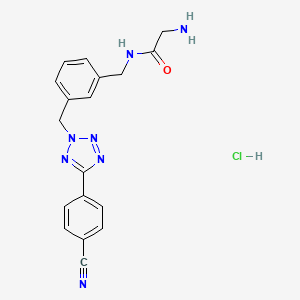

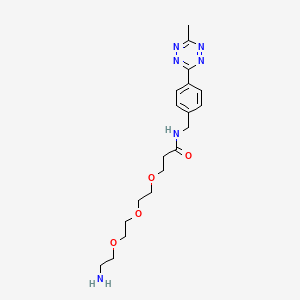

(R)-ethyl 3-(2-methylbenzamido)-1,4'-bipiperidine-1'-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in neuroprotective applications, particularly in preventing memory impairment and reducing neuropathology associated with Alzheimer’s disease . It is orally active and can permeate the central nervous system .

准备方法

The synthetic routes and reaction conditions for VU0364572 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are further reacted to produce the final product. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

化学反应分析

VU0364572 undergoes various chemical reactions, including phosphorylation and mobilization of calcium ions. In vitro studies have shown that VU0364572 promotes the phosphorylation of proteins such as KCNQ2, NR1, and MARCKS in striatal and nucleus accumbens slices . The compound is also involved in the mobilization of calcium ions, which is a critical step in many cellular signaling pathways . Common reagents and conditions used in these reactions include specific buffers and incubation times to ensure optimal reaction conditions.

科学研究应用

VU0364572 has a wide range of scientific research applications. In the field of neuroscience, it has been studied for its potential to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer’s disease . The compound has also been investigated for its effects on cocaine addiction, where it showed long-lasting effects in reducing cocaine self-administration in animal models . Additionally, VU0364572 has been used in studies to understand the role of M1 muscarinic acetylcholine receptors in various brain functions and disorders .

作用机制

VU0364572 exerts its effects by selectively activating the M1 muscarinic acetylcholine receptor. This activation leads to the mobilization of calcium ions and the phosphorylation of specific proteins involved in cellular signaling pathways . The compound’s neuroprotective effects are thought to be mediated through these pathways, which help to preserve cognitive function and reduce neuropathology . The molecular targets of VU0364572 include the M1 muscarinic acetylcholine receptor and downstream signaling molecules such as KCNQ2, NR1, and MARCKS .

相似化合物的比较

VU0364572 is similar to other M1 muscarinic acetylcholine receptor agonists, such as VU0357017 . Both compounds display differences in their efficacy in activating M1 coupling to different signaling pathways, including calcium ion mobilization and β-arrestin responses . VU0364572 has shown unique properties in its ability to differentially regulate coupling of M1 to specific signaling pathways, leading to selective actions on certain brain circuits . This makes VU0364572 a valuable tool for studying the role of M1 receptors in cognitive function and neurodegenerative diseases.

属性

分子式 |

C21H31N3O3 |

|---|---|

分子量 |

373.5 g/mol |

IUPAC 名称 |

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H31N3O3/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25)/t17-/m1/s1 |

InChI 键 |

NYDGEZQQIMDHCY-QGZVFWFLSA-N |

手性 SMILES |

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C |

规范 SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)

![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)

![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)

![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)